

3-Bromo-2-methoxypyridin-4-amine synthesis protocol

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridin-4-amine

Cat. No.: B1388476

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An In-Depth Technical Guide to the Synthesis of **3-Bromo-2-methoxypyridin-4-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of **3-Bromo-2-methoxypyridin-4-amine** (CAS No: 215364-86-6). As a critical building block in modern medicinal chemistry, particularly for the development of novel therapeutics and protein degraders, a reliable and scalable synthesis is paramount for research and drug development professionals.^{[1][2]} This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a high-yield, reproducible outcome.

Strategic Overview: The Chemistry of Selective Bromination

The synthesis of **3-Bromo-2-methoxypyridin-4-amine** presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-rich pyridine ring. The target molecule is a substituted pyridine containing a bromine atom at the 3-position, a methoxy group at the 2-position, and an amine group at the 4-position.^[2] The chosen synthetic strategy hinges on the direct electrophilic bromination of a carefully selected precursor, 2-methoxypyridin-4-amine.

Causality Behind Experimental Choices:

- Starting Material Selection (2-Methoxypyridin-4-amine): The precursor's design is key to the reaction's success. The amino (-NH₂) group at position 4 and the methoxy (-OCH₃) group at position 2 are both potent activating groups. Through resonance, they increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Their ortho- and para-directing influence converges on the 3- and 5-positions. The 3-position is sterically more accessible and electronically favored, making it the prime target for bromination.
- Brominating Agent (N-Bromosuccinimide - NBS): While elemental bromine (Br₂) could be used, it is highly corrosive, volatile, and often leads to over-bromination and undesirable side products. N-Bromosuccinimide (NBS) is the superior choice for this transformation.^[3] It serves as a mild, solid, and easy-to-handle source of electrophilic bromine (Br⁺). Its use allows for precise stoichiometric control, significantly enhancing the selectivity of the reaction and simplifying the subsequent purification process.
- Solvent System (Dichloromethane - DCM): An ideal solvent must dissolve the starting materials while remaining inert to the reaction conditions. Dichloromethane (DCM) is an excellent choice as it readily dissolves 2-methoxypyridin-4-amine and NBS without reacting with them.^[4] Its relatively low boiling point also facilitates easy removal during the work-up phase.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for validating the synthesis. The following tables summarize the key properties of **3-Bromo-2-methoxypyridin-4-amine**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	215364-86-6	[1] [3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1] [3]
Molecular Weight	203.04 g/mol	[3]
Appearance	Yellow solid or oil	[3]
Purity	≥97%	[1]
Storage	Room temperature, under inert gas	[1] [5]

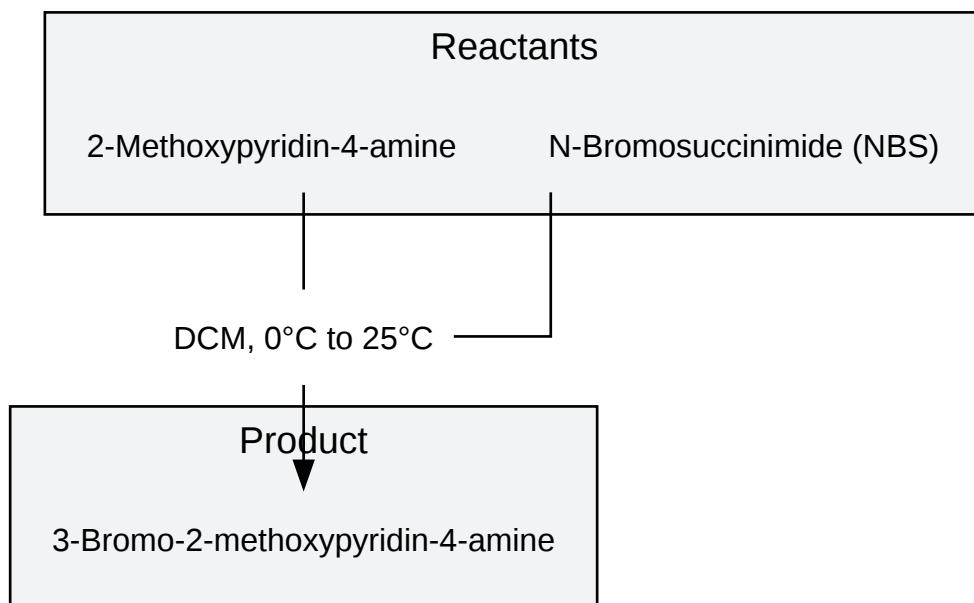
Table 2: Spectroscopic Data for Product Verification

Type	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H)	[3] [4]
Mass Spec.	MS (ESI) m/z 203.09 [M + 1] ⁺	[3]

Visualized Reaction and Workflow

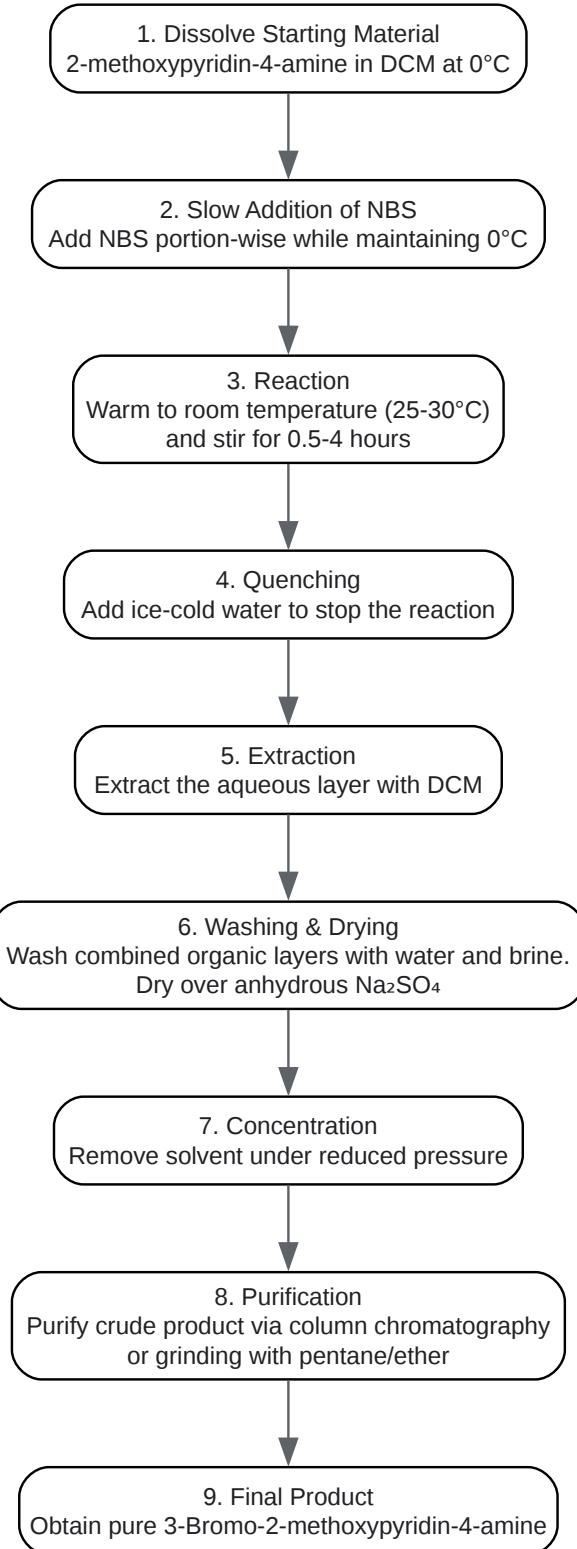
To provide a clear visual guide, the following diagrams illustrate the chemical transformation and the overall experimental process.

Synthesis of 3-Bromo-2-methoxypyridin-4-amine

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Caption: Reaction scheme for the bromination of 2-methoxypyridin-4-amine.

Step-by-Step Experimental Workflow

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Caption: Overview of the laboratory workflow from setup to final product.

Detailed, Step-by-Step Synthesis Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[3][4]

Materials and Reagents:

- 2-Methoxypyridin-4-amine
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- Deionized Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for chromatography)
- Petroleum Ether & Ethyl Acetate (for chromatography)

Equipment:

- Round-bottom flask with magnetic stirrer
- Ice bath
- Dropping funnel or powder funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Column chromatography setup

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridin-4-amine (1.0 eq, e.g., 5.0 g, 40.28 mmol) in anhydrous dichloromethane (e.g., 10 mL). Cool the resulting solution to 0°C using an ice bath.^[3]
- **Addition of Brominating Agent:** To the stirred, cooled solution, slowly add N-bromosuccinimide (1.0 eq, e.g., 7.17 g, 40.28 mmol) in portions. Maintain the temperature at 0°C during the addition to control the reaction rate and prevent side reactions.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for 4 hours. ^[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Work-up and Extraction:**
 - Upon completion, quench the reaction by adding ice-cold water (e.g., 100 mL for a 20g scale reaction).^[3]
 - Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (e.g., 3 x 150 mL).
 - Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent.
- **Concentration and Purification:**
 - Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
 - Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (starting from 5:1 and moving to 2:1) to afford the pure product as a yellow oil or solid.^[3] An alternative non-chromatographic purification involves grinding the crude solid with a mixture of n-pentane and ether.^[3]

- Final Product: The purified product, **3-bromo-2-methoxypyridin-4-amine**, should be characterized to confirm its identity and purity (see Table 2). The expected yield is typically in the range of 92-97%.[\[3\]](#)

Table 3: Comparison of Reported Protocols

Parameter	Source 1 [3]	Source 2 [3]	Source 3 [4]
Scale (Start Material)	20.0 g	5.0 g	Not specified
NBS Equivalents	1.0	1.0	1.0
Temperature	0°C to 30°C	0°C to 25°C	25°C
Time	30 min	4 h	4 h
Purification	Grinding w/ pentane/ether	Column Chromatography	Column Chromatography
Yield	92%	96.6%	96.6%

Safety and Handling: A Commitment to Trustworthiness

A robust protocol is a safe protocol. While a specific Safety Data Sheet (SDS) for the final product is not readily available, the hazards can be inferred from related bromo-pyridine compounds and the reagents used.

- Hazard Profile: Brominated organic compounds should be handled with care. They may cause skin and eye irritation.[\[6\]](#)[\[7\]](#) Ingestion and inhalation should be avoided.[\[6\]](#) N-Bromosuccinimide is an irritant and a lachrymator. Dichloromethane is a volatile solvent and a suspected carcinogen.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[\[8\]](#)[\[9\]](#)
- Handling: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[\[7\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.

- Storage: Store the final compound in a tightly sealed container at room temperature, preferably under an inert atmosphere like nitrogen or argon, to ensure long-term stability.[\[5\]](#)

Conclusion

The electrophilic bromination of 2-methoxypyridin-4-amine with N-bromosuccinimide is a highly efficient, selective, and scalable method for the synthesis of **3-Bromo-2-methoxypyridin-4-amine**. The protocol detailed in this guide is built on established literature and emphasizes the chemical reasoning behind each step, providing researchers with a self-validating system for producing this valuable chemical intermediate. Adherence to the procedural and safety guidelines will ensure a successful and safe synthesis, empowering further innovation in pharmaceutical and materials science research.

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